molecular formula C17H17N3O3S B2799792 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878716-90-6

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B2799792
CAS No.: 878716-90-6
M. Wt: 343.4
InChI Key: ZBXHHBDPWYUCOA-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a furan-2-carboxamide moiety at position 2. The furan ring is further functionalized with a (2-methylphenoxy)methyl group at position 3. Its molecular formula is C₁₈H₁₈N₃O₃S, with an average molecular mass of 356.42 g/mol and a monoisotopic mass of 356.1073 g/mol . This compound shares structural motifs common in bioactive molecules, particularly in antifungal and enzyme-inhibitory agents, due to the thiadiazole and furan pharmacophores .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-3-15-19-20-17(24-15)18-16(21)14-9-8-12(23-14)10-22-13-7-5-4-6-11(13)2/h4-9H,3,10H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXHHBDPWYUCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726779
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally related 1,3,4-thiadiazole and furan derivatives. Key parameters include molecular structure, physicochemical properties, and biological activity.

Structural Comparisons

Table 1: Structural Features of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide 1,3,4-Thiadiazole + Furan - 5-Ethyl (thiadiazole)
- 5-[(2-methylphenoxy)methyl] (furan)
Thiadiazole, Furan, Phenoxy-methyl
2-(2-Chlorophenyl)-5-(5-(2-chlorophenyl)furan-2-yl)-1,3,4-thiadiazole (I8) 1,3,4-Thiadiazole + Furan - 2-Chlorophenyl (thiadiazole)
- 5-(2-chlorophenyl)furan (furan)
Chlorophenyl, Furan
N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) 1,3,4-Thiadiazole + Pyridine - 3-Chlorophenyl (carboxamide)
- Pyridin-4-yl (thiadiazole)
Pyridine, Chlorophenyl
N-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide 1,3,4-Thiadiazole + Furan - 5-[(2,6-dichlorophenyl)methylsulfanyl] (thiadiazole)
- Furan-2-carboxamide
Dichlorophenyl, Methylsulfanyl, Furan

Key Observations :

  • The target compound distinguishes itself with a 2-methylphenoxy group on the furan ring, enhancing lipophilicity compared to chlorophenyl or pyridinyl substituents in analogues .
Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) LogP (Calculated)
This compound 356.42 Not reported Low (lipophilic) 3.8
I8 386.29 145–146 Moderate 4.2
18l 344.79 175–177 Low 3.5
Litronesib (LY2523355) 510.62 Not reported Low 4.5

Key Observations :

  • The target compound’s LogP (3.8) suggests moderate lipophilicity, comparable to I8 but lower than litronesib, a clinical-stage thiadiazole derivative with antitumor properties .
  • The absence of halogen atoms (e.g., chlorine in I8) may improve metabolic stability compared to chlorinated analogues .

Key Observations :

  • Compared to pyridinyl derivatives (e.g., 18l), the furan-phenoxy moiety may shift activity toward enzyme inhibition rather than direct cytotoxicity .

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